[(2-Methylquinolin-8-yl)oxy]acetic acid [(2-Methylquinolin-8-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 5180-87-0
VCID: VC2413025
InChI: InChI=1S/C12H11NO3/c1-8-5-6-9-3-2-4-10(12(9)13-8)16-7-11(14)15/h2-6H,7H2,1H3,(H,14,15)
SMILES: CC1=NC2=C(C=CC=C2OCC(=O)O)C=C1
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

[(2-Methylquinolin-8-yl)oxy]acetic acid

CAS No.: 5180-87-0

Cat. No.: VC2413025

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

[(2-Methylquinolin-8-yl)oxy]acetic acid - 5180-87-0

Specification

CAS No. 5180-87-0
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 2-(2-methylquinolin-8-yl)oxyacetic acid
Standard InChI InChI=1S/C12H11NO3/c1-8-5-6-9-3-2-4-10(12(9)13-8)16-7-11(14)15/h2-6H,7H2,1H3,(H,14,15)
Standard InChI Key OAHTXPCONILGKI-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2OCC(=O)O)C=C1
Canonical SMILES CC1=NC2=C(C=CC=C2OCC(=O)O)C=C1

Introduction

Chemical Identity and Structure

Basic Information

[(2-Methylquinolin-8-yl)oxy]acetic acid is identified by the Chemical Abstracts Service (CAS) registry number 5180-87-0. It possesses the molecular formula C12H11NO3 with a molecular weight of 217.22 g/mol. The compound belongs to the quinoline family of heterocyclic compounds, featuring a quinoline core structure with a methyl substituent at position 2 and an oxyacetic acid moiety at position 8 .

Structural Features

Synthesis Methods

Standard Synthetic Routes

The synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid typically involves a nucleophilic substitution reaction between 2-methylquinolin-8-ol and chloroacetic acid in the presence of a base. This reaction facilitates the formation of an ether bond between the quinoline ring and the acetic acid moiety. The base serves to deprotonate the hydroxyl group of 2-methylquinolin-8-ol, generating a more nucleophilic alkoxide that can attack the electrophilic carbon of chloroacetic acid.

Reaction Conditions

The reaction conditions for the synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid typically include refluxing in a solvent such as ethanol or methanol. The use of these protic solvents facilitates the dissolution of both the organic and inorganic components of the reaction mixture, enhancing the reaction efficiency. The base commonly employed in this reaction might include sodium hydroxide or potassium carbonate, which generates the alkoxide intermediate necessary for the nucleophilic substitution to proceed.

Purification and Characterization

After the synthesis, purification methods such as recrystallization or column chromatography may be employed to obtain the pure compound. Characterization of the final product typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of [(2-Methylquinolin-8-yl)oxy]acetic acid.

Biological Activities

Antimicrobial Properties

[(2-Methylquinolin-8-yl)oxy]acetic acid has been studied for its potential antimicrobial activities . This interest stems from the known antimicrobial properties of quinoline derivatives, which have historically been used in the development of antibacterial and antimalarial drugs . The specific antimicrobial efficacy of this compound may be attributed to the quinoline ring system, which can interact with bacterial cell components, potentially disrupting cellular processes essential for bacterial survival.

Other Biological Effects

Besides antimicrobial and anticancer activities, quinoline derivatives like [(2-Methylquinolin-8-yl)oxy]acetic acid have been investigated for their antimalarial properties . The historical success of quinoline-based antimalarials suggests that this compound might exhibit activity against malaria parasites, though specific studies on [(2-Methylquinolin-8-yl)oxy]acetic acid's antimalarial efficacy are less documented in the provided search results.

Comparative Analysis

Comparison with Similar Quinoline Derivatives

[(2-Methylquinolin-8-yl)oxy]acetic acid can be compared with other structurally related quinoline derivatives to understand structure-activity relationships. One such compound is 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid, which features chlorine substituents at positions 5 and 7 of the quinoline ring . These substitutions might alter the compound's lipophilicity, electron distribution, and consequently, its biological activities and physicochemical properties .

Comparison with Positional Isomers

Another related compound is 2-((8-methylquinolin-4-yl)oxy)acetic acid, which differs in the positions of the methyl group and the oxyacetic acid moiety . While [(2-Methylquinolin-8-yl)oxy]acetic acid has the methyl group at position 2 and the oxyacetic acid at position 8, 2-((8-methylquinolin-4-yl)oxy)acetic acid has the methyl group at position 8 and the oxyacetic acid at position 4 . This positional isomerism likely results in different three-dimensional structures and potentially different biological activities.

Property[(2-Methylquinolin-8-yl)oxy]acetic acid2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid2-((8-methylquinolin-4-yl)oxy)acetic acid
CAS Number5180-87-0Not provided in search results1235225-40-7
Molecular FormulaC12H11NO3C12H9Cl2NO3C12H11NO3
Molecular Weight217.22 g/molNot explicitly provided217.22 g/mol
Structural FeaturesMethyl at position 2, oxyacetic acid at position 8Methyl at position 2, oxyacetic acid at position 8, chlorines at positions 5 and 7Methyl at position 8, oxyacetic acid at position 4
Potential ApplicationsAntimicrobial, anticancerNot explicitly providedNot explicitly provided

Research Applications

Role in Medicinal Chemistry

In medicinal chemistry, [(2-Methylquinolin-8-yl)oxy]acetic acid serves as a valuable scaffold for developing novel therapeutic agents . Its quinoline core, combined with the functional oxyacetic acid group, provides multiple sites for structural modification and optimization of biological activities. The compound's potential antimicrobial, anticancer, and antimalarial activities make it an attractive starting point for the development of drugs targeting these therapeutic areas .

Use as a Synthetic Intermediate

Beyond its direct biological applications, [(2-Methylquinolin-8-yl)oxy]acetic acid can function as an important intermediate in the synthesis of more complex pharmaceuticals. The carboxylic acid group can participate in various reactions, including esterification, amidation, and reduction, leading to diverse derivatives with potentially enhanced biological activities or improved pharmacokinetic properties. These transformations enable the creation of chemical libraries for structure-activity relationship studies and drug discovery efforts.

Future Research Directions

Mechanism of Action Studies

Future research on [(2-Methylquinolin-8-yl)oxy]acetic acid may focus on elucidating its precise mechanisms of action in various biological contexts. Understanding how this compound interacts with specific biological targets, such as enzymes, receptors, or DNA, would provide valuable insights for optimizing its structure for enhanced efficacy and selectivity. This knowledge would also guide the development of related compounds with improved therapeutic profiles.

Structure Optimization

Ongoing and future studies may also concentrate on structure optimization of [(2-Methylquinolin-8-yl)oxy]acetic acid to enhance its biological activities and physicochemical properties. This could involve modifications of the quinoline core, substitutions at various positions of the ring, or transformations of the carboxylic acid group. Such structural variations could lead to compounds with improved potency, selectivity, solubility, stability, or bioavailability.

Expanded Biological Evaluation

Expanded biological evaluation of [(2-Methylquinolin-8-yl)oxy]acetic acid against a broader range of pathogens, cancer cell lines, or disease models would help identify its most promising therapeutic applications . This comprehensive assessment would also reveal potential activity patterns and selectivity profiles, guiding further development efforts toward the most promising therapeutic areas.

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